5-amino-1,3-diazinan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1,3-diazinan-2-one hydrochloride is a chemical compound with the molecular formula C4H10ClN3O It is a derivative of diazinane, a six-membered heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-diazinan-2-one hydrochloride typically involves the reaction of 1,3-diazinan-2-one with an amine source under acidic conditions to introduce the amino group at the 5-position. The reaction is usually carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
Starting Material: 1,3-diazinan-2-one
Reagent: Amine source (e.g., ammonia or an amine)
Conditions: Acidic medium (hydrochloric acid)
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-diazinan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various
Properties
CAS No. |
2703774-39-2 |
---|---|
Molecular Formula |
C4H10ClN3O |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
5-amino-1,3-diazinan-2-one;hydrochloride |
InChI |
InChI=1S/C4H9N3O.ClH/c5-3-1-6-4(8)7-2-3;/h3H,1-2,5H2,(H2,6,7,8);1H |
InChI Key |
QQJGHFXILZLSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC(=O)N1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.